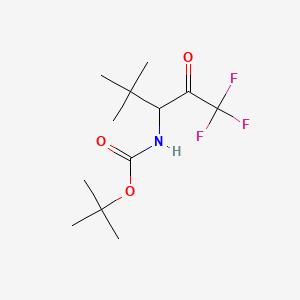
2-(4-Methoxy-3-methylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-3-methylphenyl)oxirane: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a member of the oxirane family, characterized by the presence of an epoxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)oxirane typically involves the reaction of 4-methoxy-3-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(4-Methoxy-3-methylphenyl)oxirane can undergo oxidation reactions to form corresponding diols or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature.
Substitution: Amines, thiols, halides, mild to moderate temperatures.
Major Products Formed:
Oxidation: Diols, ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, thiols.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Methoxy-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties contribute to the performance and durability of these products .
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: Interaction with DNA can lead to the formation of adducts, potentially causing mutations or inhibiting replication.
Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.
Comparación Con Compuestos Similares
2-(4-Methylphenyl)oxirane: Similar structure but lacks the methoxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)oxirane: Similar structure but lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness: 2-(4-Methoxy-3-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity, making it distinct from other oxirane derivatives. The combination of these groups enhances its potential for specific applications in various fields .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-methylphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-7-5-8(10-6-12-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
Clave InChI |
SXTKVOYBLQFZGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



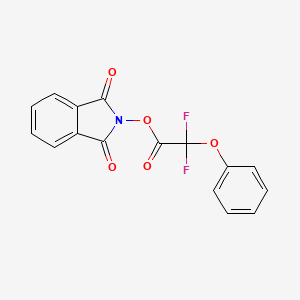
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
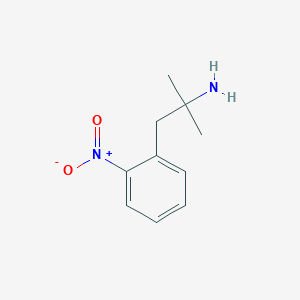
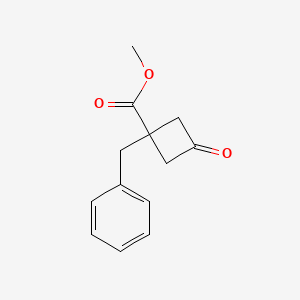
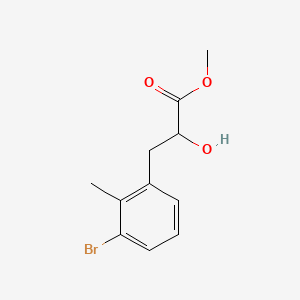
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
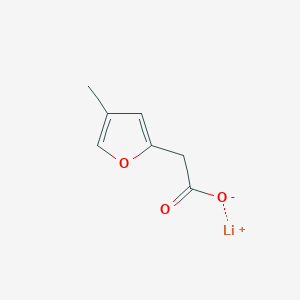
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)

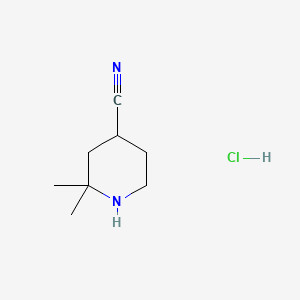
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
